molecular formula C16H17NO3 B15306049 Benzyl (2-(1-hydroxyethyl)phenyl)carbamate

Benzyl (2-(1-hydroxyethyl)phenyl)carbamate

Cat. No.: B15306049
M. Wt: 271.31 g/mol
InChI Key: COKJRCZCOSSZBW-UHFFFAOYSA-N
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Description

Benzyl (2-(1-hydroxyethyl)phenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by the presence of a benzyl group, a hydroxyethyl group, and a phenyl group attached to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (2-(1-hydroxyethyl)phenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2-(1-hydroxyethyl)aniline in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(1-hydroxyethyl)phenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl (2-(1-hydroxyethyl)phenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug intermediate or active pharmaceutical ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl (2-(1-hydroxyethyl)phenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2-(1-hydroxyethyl)phenyl)carbamate is unique due to the presence of both a hydroxyethyl group and a benzyl group, which confer specific chemical and biological properties.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

benzyl N-[2-(1-hydroxyethyl)phenyl]carbamate

InChI

InChI=1S/C16H17NO3/c1-12(18)14-9-5-6-10-15(14)17-16(19)20-11-13-7-3-2-4-8-13/h2-10,12,18H,11H2,1H3,(H,17,19)

InChI Key

COKJRCZCOSSZBW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1NC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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